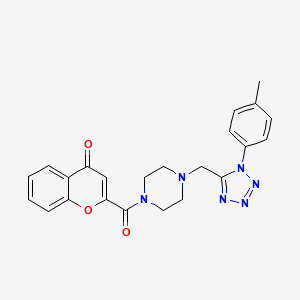

2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-16-6-8-17(9-7-16)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)32-21/h2-9,14H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIPNWBDHAUHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the p-tolyl-tetrazole intermediate, which is synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under acidic conditions. This intermediate is then coupled with piperazine through a nucleophilic substitution reaction to form the piperazine-tetrazole derivative. Finally, the chromenone moiety is introduced via a condensation reaction with 4H-chromen-4-one under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and tetrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Wirkmechanismus

The mechanism of action of 2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the tetrazole and chromenone groups could modulate enzyme activity or bind to DNA. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine Moieties

| Compound Name (Source) | Key Structural Features | Molecular Weight (g/mol) | Predicted logP | Inferred Bioactivity |

|---|---|---|---|---|

| Target Compound | Chromenone + piperazine + p-tolyltetrazole | ~495.5 | ~3.2 | Kinase inhibition, anti-inflammatory |

| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (Ev7) | Piperazine + tetrazole + fluorobenzyl | ~425.5 | ~2.8 | Angiotensin receptor modulation |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Ev5) | Piperazine + pyrazole + trifluoromethyl | ~367.4 | ~2.5 | Serotonin/dopamine receptor activity |

| Losartan (Ev15) | Biphenyl + tetrazole | 422.9 | ~5.1 | Angiotensin II receptor antagonist |

Key Observations :

- The target compound’s chromenone core distinguishes it from piperazine-tetrazole hybrids (Ev7) or arylpiperazine derivatives (Ev5). This may confer antioxidant or kinase-inhibitory effects absent in simpler piperazine analogs .

- Compared to losartan, the target’s lower logP (~3.2 vs. ~5.1) suggests improved aqueous solubility due to the polar tetrazole and piperazine groups .

Chromen-4-One Derivatives

- Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolopyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Ev9): Substituted with pyrazolopyrimidine and fluorine atoms. Chromenone core retained, but the absence of piperazine-tetrazole reduces flexibility and alters target selectivity. Higher molecular weight (~531.3 vs. ~495.5) may affect pharmacokinetics .

Tetrazole-Containing Compounds

- Angiotensin II Antagonists (Ev15): Losartan and valsartan use tetrazoles as carboxylate bioisosteres. The target’s tetrazole is spatially separated from the chromenone, suggesting divergent mechanisms (e.g., kinase vs. GPCR targets) .

Hybrid Motifs

- Nitroimidazole-Piperazinyl-Triazoles (Ev3): Combine nitroimidazole (antimicrobial) with piperazine-triazole. Unlike the target, these lack chromenone but share piperazine’s role in enhancing solubility and bioavailability.

Research Findings and Mechanistic Insights

- Synthetic Flexibility: Piperazine derivatives are widely synthesized via nucleophilic substitution or coupling reactions (Ev5, Ev13). The target compound likely employs similar strategies, attaching the tetrazole-methyl group to piperazine before coupling with chromenone .

- Structural Confirmation : Techniques like NMR, HRMS, and X-ray crystallography (Ev1, Ev6, Ev12) are critical for verifying the target’s complex architecture .

- Pharmacological Potential: The chromenone’s planar structure may intercalate DNA or inhibit kinases, while the tetrazole-piperazine moiety could modulate receptor binding or improve solubility .

Biologische Aktivität

2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone linked to a piperazine ring and a tetrazole moiety, which is known for enhancing biological activity through various interactions with biological targets. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 342.36 g/mol.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine and tetrazole have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Table 1: Summary of Antitumor Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The presence of the tetrazole ring is particularly noteworthy, as it has been linked to enhanced antibacterial and antifungal activities. Studies have demonstrated that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of 2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Signal Transduction Pathways : The compound could modulate critical signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticancer Activity : A study on piperazine derivatives indicated that they could effectively induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .

- Antimicrobial Efficacy : Research has shown that derivatives containing the tetrazole moiety exhibit significant antibacterial activity against various pathogens, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Tetrazole Formation : Reacting nitriles with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring .

Piperazine Functionalization : Coupling the tetrazole moiety to the piperazine ring via nucleophilic substitution or reductive amination .

Chromen-4-one Conjugation : Introducing the chromen-4-one core via a carbonyl linker using reagents like EDCI/HOBt for amide bond formation .

- Key Considerations : Monitor reaction progress via TLC, optimize solvent polarity (e.g., DMF for polar intermediates), and use catalysts like triethylamine for acid-sensitive steps .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm for tetrazole and chromen-4-one groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the chromen-4-one) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when contradictions arise in reported protocols?

- Methodological Answer :

- Troubleshooting Variables :

Catalyst Screening : Test alternatives like Pd/C or Ni catalysts for coupling steps if yields vary .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for intermediate stability .

- Data Analysis : Use Design of Experiments (DoE) to statistically evaluate factors (temperature, stoichiometry) affecting yield .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization :

Control Compounds : Include reference inhibitors (e.g., kinase inhibitors) to validate assay conditions .

Dose-Response Curves : Perform IC50/EC50 measurements across multiple replicates to account for variability .

- Structural Validation : Re-characterize batches via XRD or HPLC to rule out impurities affecting activity .

Q. How to evaluate the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC at 24/48/72 hours .

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity risks .

- Metabolic Stability : Assess liver microsome stability (e.g., rat/human) to predict in vivo half-life .

Q. What computational methods predict binding affinities to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., p-tolyl vs. fluorophenyl) on activity using MOE or RDKit .

Data Contradiction Analysis

Q. How to address conflicting spectral data in published studies?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl piperazine-tetrazole derivatives) .

- Isotopic Labeling : Use ¹³C-labeled intermediates to confirm peak assignments in complex spectra .

Q. What explains variability in cytotoxicity results across cell lines?

- Methodological Answer :

- Mechanistic Profiling :

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in resistant cell lines .

Resistance Markers : Screen for ABC transporter overexpression (e.g., P-gp) causing efflux .

Tables for Key Data

| Physicochemical Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C | |

| LogP | HPLC | 2.8 ± 0.3 | |

| Aqueous Solubility | Shake Flask | 0.12 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.